Factor Xa vs. Thrombin Selectivity: DPC 423 (40,000-Fold) Compared with Razaxaban and Apixaban
DPC 423 exhibits a 40,000-fold selectivity for human factor Xa (Ki = 0.15 nM) over human thrombin (Ki = 6,000 nM), as measured in purified enzyme assays [1]. This selectivity window exceeds that of the earlier BMS candidate razaxaban (~2,842-fold based on Ki fXa 0.19 nM vs. thrombin Ki 540 nM, or >5,000-fold across a broader serine protease panel) and is comparable to but distinct in magnitude from the later apixaban (>30,000-fold across human coagulation proteases; Ki fXa = 0.08 nM) [2]. Across 12 serine proteases, DPC 423 demonstrated the narrowest affinity exclusively for fXa, with the next most potently inhibited off-target (trypsin, Ki = 60 nM) still 400-fold weaker [1].
| Evidence Dimension | Selectivity ratio: Ki(thrombin) / Ki(factor Xa) |
|---|---|
| Target Compound Data | DPC 423: Ki fXa = 0.15 nM, Ki thrombin = 6,000 nM; ratio = 40,000-fold |
| Comparator Or Baseline | Razaxaban: Ki fXa = 0.19 nM, Ki thrombin = 540 nM, ratio ≈ 2,842-fold (≥5,000-fold over broader panel). Apixaban: Ki fXa = 0.08 nM, >30,000-fold over human coagulation proteases. |
| Quantified Difference | DPC 423 shows ~14× greater fXa/thrombin selectivity than razaxaban; comparable magnitude to apixaban but with higher absolute thrombin Ki (6,000 vs. apixaban's reported >2,400 nM threshold). |
| Conditions | Purified human enzyme assays; Ki determined by chromogenic substrate hydrolysis (factor Xa, trypsin, thrombin, plasma kallikrein, activated protein C, factor IXa, factor VIIa, chymotrypsin, urokinase, plasmin, tPA, complement factor 1). |
Why This Matters
A 40,000-fold selectivity window against thrombin ensures that DPC 423's anticoagulant effect in experimental systems is attributable specifically to fXa inhibition rather than thrombin inhibition, a critical property for mechanistic studies where thrombin-mediated confounding must be excluded.
- [1] Wong P.C., Crain E.J., Watson C.A., et al. Cardiovasc. Drug Rev. 2002, 20(2), 137–152. Ki panel: fXa 0.15, trypsin 60, thrombin 6000, plasma kallikrein 61, activated protein C 1800, factor IXa 2200, factor VIIa >15,000, chymotrypsin >17,000, urokinase >19,000, plasmin >35,000, tPA >45,000, complement factor 1 44,000 [IC50] nM. View Source
- [2] Wong P.C., Pinto D.J., Zhang D. Preclinical Discovery of Apixaban. J. Thromb. Thrombolysis 2011, 31(4), 478–492. Apixaban Ki human fXa = 0.08 nM; >30,000-fold selectivity for fXa over human coagulation proteases. View Source
